Lithium dodecyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium dodecyl sulfate: is an anionic detergent and surfactant with the molecular formula C12H25O4SLi and a molecular weight of 272.33 g/mol . It is also known by other names such as dodecyl lithium sulfate , dodecyl sulfate lithium salt , lauryl sulfate lithium salt , and lithium lauryl sulfate . This compound is frequently used in electrophoresis and chromatography, and it can serve as a substitute for sodium dodecyl sulfate in electrophoresis under cold conditions .
Mechanism of Action
Target of Action
Lithium dodecyl sulfate (LDS), also known as sulfuric acid, monododecyl ester, lithium salt, is an anionic detergent and surfactant . It is primarily used in electrophoresis and chromatography . The primary targets of LDS are proteins, where it is used to denature them in preparation for electrophoresis .
Mode of Action
LDS interacts with proteins by binding to the hydrophobic regions, causing them to unfold or denature . This denaturation process allows the proteins to be separated based on their molecular weights during electrophoresis . In addition, LDS forms micelles that limit anion diffusion, enabling nearly single Li-ion conduction in the bulk electrolyte .
Biochemical Pathways
The primary biochemical pathway affected by LDS is protein electrophoresis. LDS denatures proteins, allowing them to be separated based on their molecular weights during electrophoresis . Additionally, LDS has been used in the synthesis of nanomaterials .
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium dodecyl sulfate is typically synthesized through the sulfation of dodecyl alcohol with sulfur trioxide, followed by neutralization with lithium hydroxide . The reaction conditions involve the use of a continuous reactor, such as a falling film reactor, to ensure efficient sulfation .
Industrial Production Methods: The industrial production of this compound follows a similar process, where dodecyl alcohol reacts with sulfur trioxide in a continuous reactor, and the resulting product is neutralized with lithium hydroxide to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Lithium dodecyl sulfate primarily undergoes reactions typical of surfactants, such as micelle formation and interactions with other molecules in solution . It does not commonly undergo oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions: The compound is soluble in water, forming a clear, colorless solution at a concentration of 50 mg/ml . It is stable under normal laboratory conditions but should not be autoclaved, as this can lead to hydrolysis and the formation of lauryl alcohol and sulfuric acid .
Major Products Formed: The primary product formed from the hydrolysis of this compound is lauryl alcohol .
Scientific Research Applications
Chemistry: Lithium dodecyl sulfate is used as an anionic detergent in various chemical applications, including micellar electrokinetic chromatography . It is also utilized in the synthesis of nanomaterials .
Biology: In biological research, this compound is employed in protein electrophoresis and proteomics studies . It is used to induce changes in protein conformation and to study the three-dimensional structure of proteins in micelles .
Medicine: While not directly used in medicine, this compound’s role in protein studies and electrophoresis indirectly supports medical research by aiding in the analysis of biological samples .
Industry: In industrial applications, this compound is used as a surfactant in various formulations and processes .
Comparison with Similar Compounds
Sodium dodecyl sulfate: A widely used anionic detergent and surfactant with similar properties to lithium dodecyl sulfate.
Triton™ X-100: A non-ionic surfactant used in similar applications but with different chemical properties.
Polyethylene glycol: Another surfactant used in various chemical and biological applications.
Uniqueness: this compound is unique in its ability to be used in electrophoresis under cold conditions, where it can replace sodium dodecyl sulfate . Its specific interactions with proteins and other molecules make it valuable in specialized research applications .
Properties
CAS No. |
2044-56-6 |
---|---|
Molecular Formula |
C12H26LiO4S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
lithium;dodecyl sulfate |
InChI |
InChI=1S/C12H26O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15); |
InChI Key |
GQHVYRGZGHNLKO-UHFFFAOYSA-N |
SMILES |
[Li+].CCCCCCCCCCCCOS(=O)(=O)[O-] |
Canonical SMILES |
[Li].CCCCCCCCCCCCOS(=O)(=O)O |
2044-56-6 | |
Pictograms |
Flammable; Corrosive; Irritant |
Related CAS |
151-41-7 (Parent) |
Synonyms |
ammonium dodecyl sulfate ammonium lauryl sulfate dodecyl sulfate dodecyl sulfate, ammonium salt dodecyl sulfate, barium salt dodecyl sulfate, cadmium salt dodecyl sulfate, calcium salt dodecyl sulfate, cesium salt dodecyl sulfate, cobalt (+2) salt dodecyl sulfate, copper (+2) salt dodecyl sulfate, lead (+2) salt dodecyl sulfate, lithium salt dodecyl sulfate, magnesium salt dodecyl sulfate, magnesium, sodium salt (4:1:2) dodecyl sulfate, manganese (+2) salt dodecyl sulfate, manganese salt dodecyl sulfate, nickel (+2) salt dodecyl sulfate, potassium salt dodecyl sulfate, rubidium salt dodecyl sulfate, silver (+1) salt dodecyl sulfate, strontium salt dodecyl sulfate, thallium (+1) salt dodecyl sulfate, zinc salt (2:1) lauryl sulfate laurylsulfate lithium dodecyl sulfate lithium lauryl sulfate magnesium dodecyl sulfate magnesium lauryl sulfate potassium dodecyl sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.